N-(4-Carboxy-3-hydroxyphenyl)maleimide
Overview
Description
N-(4-Carboxy-3-hydroxyphenyl)maleimide is a chemical compound that belongs to the class of maleimides, which are known for their reactivity and potential applications in polymer science and bioconjugation. The compound features both carboxy and hydroxy functional groups attached to the phenyl ring, which can significantly influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of N-(4-Carboxy-3-hydroxyphenyl)maleimide and related compounds typically involves the reaction of maleic anhydride with aromatic amines. For instance, N-(4-hydroxyphenyl)maleimide has been synthesized from maleic anhydride and 4-aminophenol using toluene and dimethylformamide as solvents in a one-step method . The synthesis conditions, such as the ratio of maleic anhydride to 4-aminophenol and the amount of catalyst, have been optimized to improve yields . Similarly, N-(3-acetyl-4-carboxy-phenyl)-maleimide was synthesized from p-aminosalicylic acid and polymerized using azobisisobutyronitrile as an initiator .
Molecular Structure Analysis
The molecular structure of N-(4-Carboxy-3-hydroxyphenyl)maleimide and its derivatives is characterized by the presence of a maleimide core with substituents on the phenyl ring. The position and nature of these substituents can affect the reactivity and properties of the molecule. For example, the presence of a hydroxy group can lead to hydrogen bonding, while a carboxy group can provide sites for further chemical reactions or interactions .
Chemical Reactions Analysis
Maleimides, including N-(4-Carboxy-3-hydroxyphenyl)maleimide, are known for their reactivity towards nucleophiles, particularly thiols. This reactivity has been exploited in the synthesis of heterobifunctional linkers, such as N-[4-(aminooxy)butyl]maleimide, which can react with aldehydes and thiols to create thiol-reactive labeling agents for biomolecules . Additionally, maleimides can undergo polymerization, as seen in the formation of high molecular weight poly(N-(hydroxyphenyl) maleimides) and the synthesis of azo compounds based on N-(4-Hydroxypheneyl)maleimide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-Carboxy-3-hydroxyphenyl)maleimide derivatives are influenced by their functional groups. For instance, the solubility of these compounds can vary depending on the substituents; THP-protected monomers have increased solubility in non-polar solvents . The thermal stability of the polymers derived from these maleimides is also noteworthy, as they exhibit excellent thermal stability . The molecular weights and polydispersity values of the polymers have been determined, and the influence of the length and size of the aromatic substituents on the polymer properties has been discussed .
Scientific Research Applications
Polymer Modification
N-(4-hydroxyphenyl) maleimide, closely related to N-(4-Carboxy-3-hydroxyphenyl)maleimide, plays a significant role in polymer modification. Research shows its utility in controlled radical copolymerization processes with styrene, enhancing the thermomechanical properties of the resultant polymer (Lu Yan-bing, 2008).
Synthesis Research
N-(4-hydroxyphenyl) maleimide has been synthesized from maleic anhydride and 4-aminophenol, using solvents like toluene and dimethylformamide. Research explored optimal reaction conditions, including catalyst types and ratios (Zhou Wen-jun, 2011).
Metal Complexation
N-substituted maleimides containing carboxyl groups, such as N-(4-carboxy-phenyl)-maleimide, have been found to complex with transition metals like Co2+, Ni2+, and Cu2+. This has implications for developing new materials with specific properties (C. Hulubei, M. Cazacu, S. Morariu, 2006).
Polymer Toughening
In a study, N-(4-Hydroxyphenyl) maleimide was used to synthesize a bismaleimide bearing polysiloxane (BPS), which, when introduced into a 4,4′-bismaleimido diphenylmethane (BMI) matrix, significantly increased its impact strength (J. Hao, Luxia Jiang, X. Cai, 1996).
Error Identification in Synthesis
A re-investigation into the synthesis of certain azo compounds based on N-(4-Hydroxyphenyl)maleimide highlighted the importance of accurate spectral data analysis and reporting in chemical research (J. Morrison, V. K. Brandt, S. Yeates, 2019).
Peptide and Biochemical Research
Maleimido acids and maleoyl derivatives of peptides have been prepared using N-Alkoxycarbonylmaleimides. These compounds open avenues for creating biochemical conjugates due to their reactivity with thiol groups (O. Keller, J. Rudinger, 1975).
properties
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-2-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c13-8-5-6(1-2-7(8)11(16)17)12-9(14)3-4-10(12)15/h1-5,13H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSVFCGGVBWUJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172820 | |
Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
CAS RN |
19232-43-0 | |
Record name | 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-hydroxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19232-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019232430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19232-43-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59375 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Carboxy-3-hydroxyphenyl)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CARBOXY-3-HYDROXYPHENYL)MALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H822IOP4G8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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